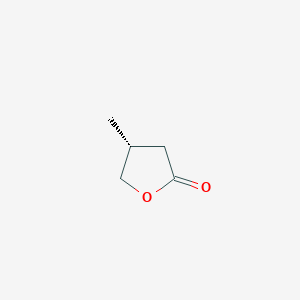
(R)-4-Methyldihydrofuran-2(3H)-one
Overview
Description
®-4-Methyldihydrofuran-2(3H)-one is a chiral lactone compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its furan ring, which is a five-membered oxygen-containing ring, and a methyl group attached to the fourth carbon. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyldihydrofuran-2(3H)-one typically involves the use of chiral catalysts or starting materials to ensure the desired ®-configuration. One common method involves the reduction of 4-methyl-2(3H)-furanone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of 4-methyl-2(3H)-furanone using a chiral catalyst.
Industrial Production Methods: Industrial production of ®-4-Methyldihydrofuran-2(3H)-one often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: ®-4-Methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The methyl group or other positions on the furan ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
®-4-Methyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-4-Methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
(S)-4-Methyldihydrofuran-2(3H)-one: The enantiomer of ®-4-Methyldihydrofuran-2(3H)-one, which has a different three-dimensional arrangement.
4-Methyl-2(3H)-furanone: The non-chiral form of the compound, lacking the specific ®- or (S)-configuration.
Dihydrofuran-2(3H)-one: A similar lactone compound without the methyl group.
Uniqueness: ®-4-Methyldihydrofuran-2(3H)-one is unique due to its chiral nature and specific ®-configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral studies.
Properties
IUPAC Name |
(4R)-4-methyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZLTHLQMAFAPA-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)
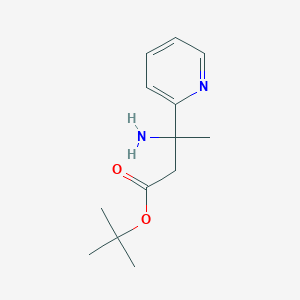


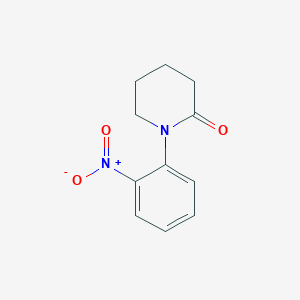
![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)
![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)
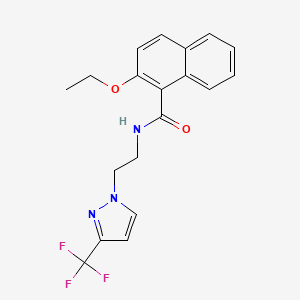

![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)
![3-(4-Methoxyphenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2818297.png)
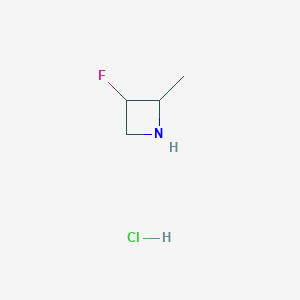
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)
